Cas no 1795409-50-5 (1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

1-Benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core functionalized with benzyl, pyridinyl, and pyrazolylpropyl groups. Its structural complexity enables versatile interactions in medicinal chemistry and materials science applications. The presence of multiple nitrogen-containing rings enhances binding affinity, making it a potential candidate for pharmaceutical research, particularly in kinase inhibition or receptor modulation. The compound’s stability and solubility profile, derived from its amide and aromatic substituents, facilitate its use in synthetic and biological studies. Its well-defined molecular architecture allows for precise modifications, supporting structure-activity relationship investigations. This compound is suited for researchers exploring novel bioactive molecules or functional materials.
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide structure
1795409-50-5 structure
Product name:1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No:1795409-50-5
MF:C21H21N7O
Molecular Weight:387.437742948532
CID:5407727

1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-benzyl-N-(3-pyrazol-1-ylpropyl)-5-pyridin-4-yltriazole-4-carboxamide
    • 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
    • インチ: 1S/C21H21N7O/c29-21(23-10-4-14-27-15-5-11-24-27)19-20(18-8-12-22-13-9-18)28(26-25-19)16-17-6-2-1-3-7-17/h1-3,5-9,11-13,15H,4,10,14,16H2,(H,23,29)
    • InChIKey: FXHMGHXVGDODTN-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)C(C2=CC=NC=C2)=C(C(NCCCN2C=CC=N2)=O)N=N1

1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6252-1628-2μmol
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1795409-50-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6252-1628-3mg
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1795409-50-5 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F6252-1628-5μmol
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1795409-50-5 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F6252-1628-2mg
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1795409-50-5
2mg
$59.0 2023-09-09
Life Chemicals
F6252-1628-5mg
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1795409-50-5 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F6252-1628-1mg
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1795409-50-5
1mg
$54.0 2023-09-09
Life Chemicals
F6252-1628-4mg
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1795409-50-5 90%+
4mg
$66.0 2023-04-26

1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 関連文献

1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報

1-Benzy-N-[3-(1H-Pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: A Comprehensive Overview

The compound 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 1795409-50-5, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate structure, which incorporates multiple heterocyclic rings and functional groups, making it a promising candidate for various therapeutic applications. Recent studies have highlighted its potential as a modulator of key biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases.

The molecular structure of this compound is characterized by a triazole ring system, which is a five-membered heterocycle containing three nitrogen atoms. This triazole core is further substituted with a benzyl group at position 1 and a pyridin-4-yl group at position 5. The nitrogen atom at position 4 of the triazole ring is amide-linked to a propyl chain that terminates with a 1H-pyrazol-1-yl group. This unique combination of functional groups provides the molecule with diverse chemical properties and biological activities.

Recent research has focused on the synthesis and characterization of this compound, as well as its potential applications in drug discovery. For instance, studies have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, it has shown promise as a neuroprotective agent, potentially mitigating oxidative stress and reducing neuronal damage in models of Parkinson's disease.

The synthesis of this compound involves a multi-step process that combines various organic synthesis techniques. Key steps include the formation of the triazole ring via click chemistry using azides and alkynes, followed by subsequent functionalization to introduce the benzyl, pyridin-4-yl, and pyrazolyl groups. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields and purity.

In terms of pharmacokinetics, this compound demonstrates favorable absorption and bioavailability profiles in preclinical models. Its ability to penetrate the blood-brain barrier makes it particularly appealing for the treatment of central nervous system disorders. However, further studies are required to fully understand its metabolic pathways and potential toxicity profiles.

Another area of interest lies in the exploration of this compound's interactions with biological targets at the molecular level. Advanced computational methods, such as molecular docking and dynamics simulations, have been employed to predict its binding affinities to various proteins. These studies have provided valuable insights into its mechanism of action and guided further optimization efforts.

Moreover, recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound. For example, catalytic hydrogenation methods have been utilized to reduce environmental impact while maintaining product quality. Such approaches align with current trends toward eco-friendly pharmaceutical manufacturing.

In conclusion, 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide represents a cutting-edge molecule with significant potential in drug development. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool for addressing unmet medical needs in inflammation and neurodegenerative diseases.

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